

Application Notes and Protocols: 2-(Tetrahydro-2H-pyran-2-YL)ethanamine Hydrochloride

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Compound of Interest

Compound Name: 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of **2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride**, a valuable building block in medicinal chemistry and drug development. The information is curated for use in a laboratory setting.

Introduction

2-(Tetrahydro-2H-pyran-2-YL)ethanamine and its hydrochloride salt are important intermediates in the synthesis of a variety of biologically active molecules. The tetrahydropyran (THP) moiety is a common feature in many natural products and synthetic compounds, often imparting favorable pharmacokinetic properties. As a hydrochloride salt, the compound exhibits improved solubility in aqueous media, facilitating its use in various chemical transformations and biological assays. This document outlines a representative synthetic protocol for the preparation of **2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride**, based on established chemical principles for related compounds.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride** based on the provided protocol.

These values are representative and may vary depending on the specific experimental conditions and scale of the reaction.

Parameter	Value	Reference
Molecular Formula	C ₇ H ₁₆ CINO	[1]
Molecular Weight	165.66 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	132-136 °C	
Boiling Point	200.5 °C at 760 mmHg	
Purity (Typical)	>97%	
Overall Yield (Hypothetical)	60-70%	N/A
Storage Temperature	Room Temperature	

Experimental Protocols

The synthesis of **2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride** can be achieved through a multi-step process. The following protocol is a representative method derived from the synthesis of analogous compounds.

Step 1: Protection of 2-Aminoethanol with a Phthalimide Group

This initial step protects the amine functionality to prevent side reactions in subsequent steps.

Materials:

- 2-Aminoethanol
- Phthalic anhydride
- Toluene
- Dean-Stark apparatus

- Heating mantle
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard glassware for workup

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminoethanol (1.0 eq), phthalic anhydride (1.0 eq), and toluene.
- Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
- Cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure to yield N-(2-hydroxyethyl)phthalimide, which can be used in the next step without further purification.

Step 2: O-Alkylation with 3,4-Dihydro-2H-pyran

This step introduces the tetrahydropyran moiety onto the hydroxyl group.[3]

Materials:

- N-(2-hydroxyethyl)phthalimide (from Step 1)
- 3,4-Dihydro-2H-pyran (DHP)
- p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Magnetic stirrer and stir bar
- Round-bottom flask

- Standard glassware for workup

Procedure:

- Dissolve N-(2-hydroxyethyl)phthalimide (1.0 eq) in DCM or THF in a round-bottom flask.
- Add a catalytic amount of p-TSA (e.g., 0.05 eq).
- Cool the mixture in an ice bath and add 3,4-dihydro-2H-pyran (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)isoindoline-1,3-dione.

Step 3: Deprotection of the Phthalimide Group

This step liberates the primary amine.[\[3\]](#)

Materials:

- 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)isoindoline-1,3-dione (from Step 2)
- Hydrazine hydrate
- Ethanol or Methanol
- Magnetic stirrer and stir bar
- Round-bottom flask with reflux condenser
- Standard glassware for workup

Procedure:

- Dissolve the product from Step 2 in ethanol or methanol in a round-bottom flask.
- Add hydrazine hydrate (2.0-3.0 eq) to the solution.
- Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
- Cool the reaction mixture to room temperature and filter off the precipitate.
- Concentrate the filtrate under reduced pressure to obtain the crude 2-(tetrahydro-2H-pyran-2-yloxy)ethanamine.

Step 4: Formation of the Hydrochloride Salt

This final step converts the free amine to its more stable and soluble hydrochloride salt.[\[3\]](#)

Materials:

- Crude 2-(tetrahydro-2H-pyran-2-yloxy)ethanamine (from Step 3)
- Hydrochloric acid (4M in 1,4-dioxane or ethereal HCl)
- Anhydrous diethyl ether or other suitable non-polar solvent
- Magnetic stirrer and stir bar
- Beaker or flask
- Filtration apparatus

Procedure:

- Dissolve the crude amine from Step 3 in a minimal amount of a suitable solvent like diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a solution of 4M HCl in 1,4-dioxane or ethereal HCl dropwise with stirring.

- A white precipitate of **2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride** should form.
- Continue stirring for 30 minutes in the ice bath.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

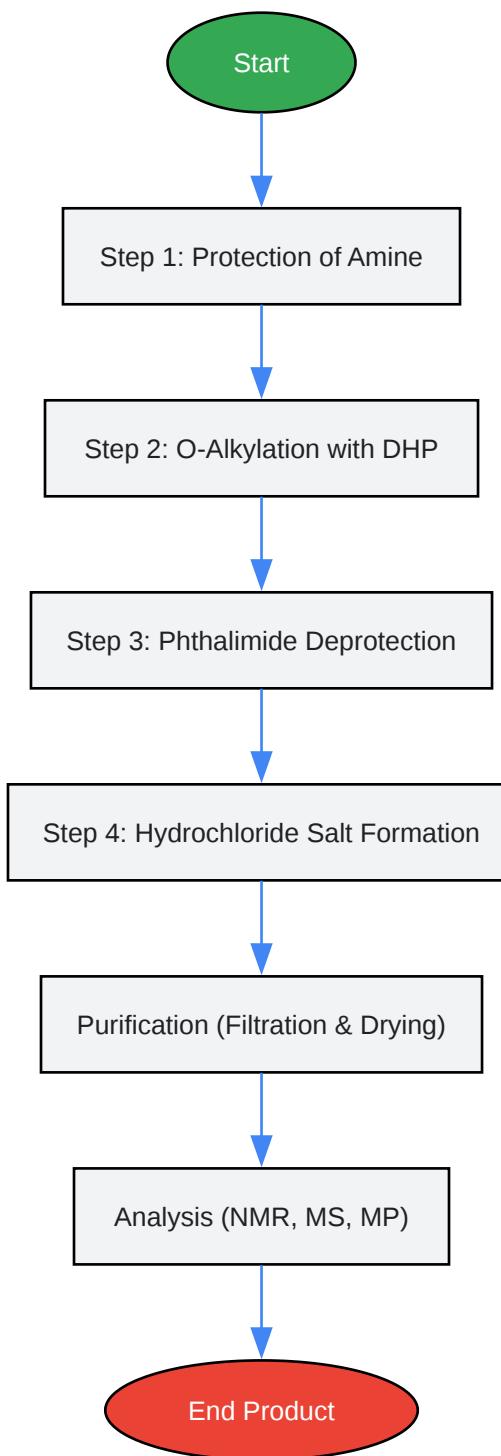
Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the synthesis of the target compound.



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Caption: Synthetic pathway for **2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride**.



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Caption: General experimental workflow for the synthesis and analysis.

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